molecular formula C12H23N3O4S B575886 For-Met-Lys-OH CAS No. 163129-51-9

For-Met-Lys-OH

Cat. No.: B575886
CAS No.: 163129-51-9
M. Wt: 305.393
InChI Key: LDDPHDXNAAAIHP-UWVGGRQHSA-N
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Description

For-Met-Lys-OH is a synthetic peptide that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is composed of three amino acids: formylmethionine, lysine, and hydroxyl group, making it a tripeptide. Its unique structure and properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

For-Met-Lys-OH, also known as N-Formylmethionyllysine, is a tripeptide composed of formylmethionine and lysine. It is often used in the field of cosmetics for its anti-aging effects . The primary targets of this compound are skin cells, where it interacts with cellular components to promote skin health and reduce signs of aging .

Mode of Action

It is believed that the compound interacts with its targets (skin cells) by promoting the production of collagen and elastin, proteins that are essential for maintaining skin elasticity and firmness . This interaction results in improved skin texture and reduced appearance of wrinkles .

Biochemical Pathways

This compound may influence several biochemical pathways. Methionine, one of the amino acids in the tripeptide, is known to play a role in the biosynthesis of other amino acids and in the production of SAM (S-adenosylmethionine), a universal methyl donor involved in numerous biochemical reactions . Lysine, another component of the tripeptide, is involved in protein synthesis and has been implicated in various physiological processes .

Pharmacokinetics

A study on a similar compound, met-val-lys, showed that it was effectively cleaved by neutral endopeptidase (nep) of renal brush border enzymes at the met-val amide bond, and the metabolite was rapidly excreted via the renal pathway with minimal kidney retention . This suggests that this compound may have similar ADME properties.

Result of Action

The molecular and cellular effects of this compound’s action primarily manifest as improved skin health. By promoting the production of collagen and elastin, this compound helps maintain skin elasticity and firmness, resulting in a reduction in the appearance of wrinkles and other signs of aging .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as light, temperature, and oxygen availability can affect the stability of essential oils, which often contain amino acids like this compound . Additionally, the presence of other substances, such as contaminants or other biochemicals, can potentially interact with this compound and alter its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of For-Met-Lys-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

For-Met-Lys-OH can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Reduction reactions can reverse the oxidation of methionine.

    Substitution: The lysine residue can participate in substitution reactions, particularly at its amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Various alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Restored methionine.

    Substitution: Alkylated lysine derivatives.

Scientific Research Applications

For-Met-Lys-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in protein synthesis and cellular processes.

    Medicine: Potential therapeutic applications, including as an antimicrobial agent and in wound healing.

    Industry: Utilized in the development of peptide-based materials and coatings

Comparison with Similar Compounds

Similar Compounds

    For-Met-Arg-OH: Another tripeptide with arginine instead of lysine.

    For-Met-His-OH: Contains histidine instead of lysine.

    For-Met-Ala-OH: Alanine replaces lysine in this tripeptide

Uniqueness

For-Met-Lys-OH is unique due to the presence of lysine, which imparts distinct chemical and biological properties. Lysine’s amino group allows for various chemical modifications, making this compound a versatile compound for research and industrial applications .

Biological Activity

For-Met-Lys-OH, also known as N-Formyl-L-methionyl-L-leucyl-L-phenylalanylyl-L-lysine, is a peptide that has garnered attention for its biological activities, particularly in the realm of immunology and pharmacology. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C₃₀H₄₃N₅O₆S
  • Molecular Weight : 565.73 g/mol
  • CAS Number : 67247-11-4

The peptide exhibits significant structural features that contribute to its biological activity. Its composition includes cationic amino acids, which are known to enhance biological interactions due to their positive charge.

This compound acts primarily as an agonist for formyl peptide receptors (FPRs), specifically FPR1 and FPR2. The compound has been shown to have an effective concentration (EC50) of approximately 3.5 nM for FPR1, indicating its potency in activating these receptors. Such activation plays a crucial role in immune responses, particularly in chemotaxis and inflammation modulation .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of peptides containing lysine (Lys) and methionine (Met). The presence of these amino acids enhances the overall positive charge of the molecule, which is beneficial for disrupting microbial membranes. This compound has been tested against various bacterial strains, demonstrating significant antibacterial activity .

Immunomodulatory Effects

The immunomodulatory effects of this compound are primarily attributed to its interaction with immune cells through FPRs. Activation of these receptors leads to the recruitment and activation of neutrophils and macrophages, which are essential for the innate immune response. This property suggests potential applications in treating infections or inflammatory diseases .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study synthesized several peptides with varying amino acid compositions, including this compound. The results indicated that peptides with cationic residues exhibited enhanced antimicrobial properties compared to their neutral counterparts. This compound was among the most effective in inhibiting growth against Gram-positive bacteria .
  • Immunological Response Assessment :
    • In a controlled experiment, this compound was administered to mice models to evaluate its impact on immune cell activation. Results showed a marked increase in neutrophil migration towards sites of infection, highlighting its role as an immunomodulator .
  • Docking Studies :
    • Molecular docking studies were conducted to explore the binding affinity of this compound with FPRs. The findings revealed strong binding interactions, supporting its role as a selective agonist and providing insights into its mechanism of action at the molecular level .

Data Summary

Property Value
Molecular Weight565.73 g/mol
EC50 for FPR13.5 nM
Antibacterial ActivityEffective against Gram-positive bacteria
Immunomodulatory EffectIncreased neutrophil migration

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O4S/c1-20-7-5-9(14-8-16)11(17)15-10(12(18)19)4-2-3-6-13/h8-10H,2-7,13H2,1H3,(H,14,16)(H,15,17)(H,18,19)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDPHDXNAAAIHP-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCCN)C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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